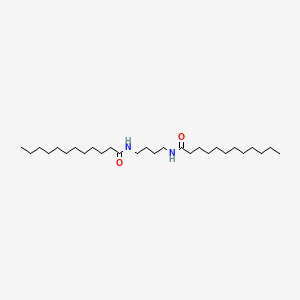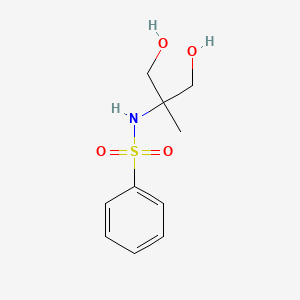
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea. The reaction is often carried out in the presence of a nanocatalyst, such as zinc ferrite, under reflux conditions. This method is not only efficient but also eco-friendly and economically viable for large-scale production .
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The use of nanocatalysts like zinc ferrite ensures high yield and purity of the product. The reaction conditions, including temperature and solvent choice, are optimized to ensure maximum efficiency and minimal environmental impact .
化学反应分析
Types of Reactions
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other quinazoline derivatives.
Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for developing new antibiotics.
Medicine: Due to its structural similarity to other bioactive quinazolines, it is being explored for its potential anticancer, anti-inflammatory, and antihypertensive properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the synthesis of dyes and polymers
作用机制
The mechanism by which 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to the inhibition of specific kinases involved in cell proliferation .
相似化合物的比较
Similar Compounds
7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one: This compound has similar structural features but includes a thioxo group, which imparts different biological activities.
4-hydroxy-2-quinolones: These compounds share the quinazoline core but have different substituents, leading to varied biological properties
Uniqueness
What sets 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its stability, reactivity, and potential for diverse applications make it a compound of significant interest in scientific research and industrial applications .
属性
CAS 编号 |
367907-86-6 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione |
InChI |
InChI=1S/C16H18N2O2/c1-16(2)8-11-13(12(19)9-16)14(18-15(20)17-11)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H2,17,18,20) |
InChI 键 |
LYALCTIYMWWLGG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)C1)C |
溶解度 |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976540.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11976544.png)
![5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11976550.png)



![2-Benzyl-1-[(3-hydroxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976575.png)

![methyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976590.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)
![4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11976607.png)

![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11976618.png)
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)
